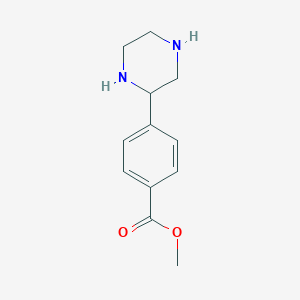

Methyl 4-(piperazin-2-yl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-piperazin-2-ylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-12(15)10-4-2-9(3-5-10)11-8-13-6-7-14-11/h2-5,11,13-14H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEFGFPZJBLWBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2CNCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Analytical Techniques for Methyl 4 Piperazin 2 Yl Benzoate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like Methyl 4-(piperazin-2-yl)benzoate. By examining the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure, connectivity, and conformation of the compound.

Proton (¹H) NMR Analysis and Chemical Shift Interpretation

Proton (¹H) NMR spectroscopy of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a set of doublets due to their coupling with adjacent protons. Specifically, the two protons ortho to the ester group would likely resonate at a different frequency than the two protons ortho to the piperazine (B1678402) substituent.

The protons of the methyl group in the ester functionality would produce a singlet, typically in the range of 3.8-3.9 ppm. The protons on the piperazine ring would exhibit more complex splitting patterns due to their various chemical environments and couplings. The proton on the carbon atom connecting the piperazine ring to the benzene ring is expected to be a multiplet. The protons on the nitrogen atoms of the piperazine ring would also show characteristic signals, which can sometimes be broad due to quadrupole effects and exchange phenomena. In studies of related mono-N-benzoylated piperazines, the protons of the piperazine ring often show four broad signals at room temperature due to the restricted rotation of the amide bond and the interconversion of the chair conformations of the piperazine ring. rsc.org

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to ester) | 7.8 - 8.0 | Doublet |

| Aromatic (ortho to piperazine) | 7.3 - 7.5 | Doublet |

| Methyl (ester) | 3.8 - 3.9 | Singlet |

| Piperazine (CH attached to benzene) | 3.5 - 3.7 | Multiplet |

| Piperazine (other CH₂) | 2.8 - 3.2 | Multiplets |

| Piperazine (NH) | Variable | Broad Singlet |

Carbon (¹³C) NMR Analysis and Multiplicity Studies

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the ester group would be expected to have a chemical shift in the range of 165-170 ppm. The aromatic carbons would show distinct signals, with the carbon attached to the ester group and the carbon attached to the piperazine ring having different chemical shifts from the other aromatic carbons. The methyl carbon of the ester group would appear at a higher field, typically around 52 ppm. The carbons of the piperazine ring would also have characteristic chemical shifts, which can be assigned based on their chemical environment. For related compounds, the carbon signals can be assigned using various NMR techniques. rsc.orgmdpi.com

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl (ester) | 165 - 170 |

| Aromatic (C attached to ester) | 128 - 132 |

| Aromatic (C attached to piperazine) | 145 - 150 |

| Aromatic (other CH) | 115 - 130 |

| Methyl (ester) | ~52 |

| Piperazine (CH attached to benzene) | 55 - 60 |

| Piperazine (other CH₂) | 40 - 50 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the adjacent aromatic protons and the couplings between the protons within the piperazine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. rsc.orgbldpharm.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₂H₁₆N₂O₂), the expected exact mass can be calculated. This high precision allows for the unambiguous determination of the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass. For instance, a derivative, Methyl 4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoate, was found to have a calculated m/z of 321.1346 for [M+H]⁺, with the found value being 321.1347. mdpi.com

Electrospray Ionization (ESI-MS) and Other Ionization Techniques

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. ijpsm.com In ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion. The resulting mass spectrum would show a prominent peak corresponding to the molecular ion.

The fragmentation pattern observed in the MS/MS spectrum (tandem mass spectrometry) would provide valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the ester group, loss of the piperazine ring, and fragmentation within the piperazine ring itself. Analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule.

| Ion | Expected m/z | Description |

| [M+H]⁺ | 221.1285 | Molecular Ion |

| [M-OCH₃]⁺ | 190.0972 | Loss of the methoxy (B1213986) group from the ester |

| [M-COOCH₃]⁺ | 162.1077 | Loss of the entire methyl ester group |

| [C₇H₅O₂]⁺ | 121.0284 | Fragment corresponding to the benzoate (B1203000) moiety |

| [C₄H₉N₂]⁺ | 85.0760 | Fragment corresponding to the piperazine ring |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibration Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. rsc.org The IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the methyl ester, the aromatic ring, and the piperazine moiety.

The analysis of related structures provides insight into the expected spectral features. For instance, the spectrum of methyl benzoate prominently features a strong carbonyl (C=O) stretching vibration and vibrations associated with the methyl group and the aromatic ring. researchgate.netresearchgate.net The piperazine ring introduces characteristic N-H and aliphatic C-H stretching and bending frequencies. mdpi.comresearchgate.net

The key expected vibrational frequencies for this compound are summarized in the table below. The presence of the secondary amine (N-H) in the piperazine ring, the ester carbonyl (C=O), the C-O ester linkage, and the aromatic C-H bonds provide a unique spectroscopic fingerprint for the molecule. researchgate.netresearchgate.net

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Stretching | 3500 - 3300 | Medium-Weak |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H (in Piperazine) | Stretching | 2950 - 2850 | Medium |

| Ester Carbonyl (C=O) | Stretching | 1725 - 1705 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium |

| Amine (N-H) | Bending | 1650 - 1550 | Medium |

| Ester C-O | Stretching | 1300 - 1100 | Strong |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential tools in the synthesis and analysis of this compound, enabling the separation of the compound from starting materials, by-products, and other impurities. Both Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed for qualitative reaction monitoring and quantitative purity determination, respectively.

Thin Layer Chromatography (TLC) is a rapid and cost-effective method used to monitor the progress of a chemical reaction. By spotting the reaction mixture onto a TLC plate (typically silica (B1680970) gel), the components are separated based on their differential partitioning between the stationary phase and a mobile phase.

In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. The product, containing both a polar piperazine ring and a moderately polar methyl benzoate group, will have a distinct retention factor (Rf) compared to the reactants. Visualization under UV light is effective due to the UV-active benzene ring. youtube.com A hypothetical reaction could be monitored as shown in the table below.

Table 2: Hypothetical TLC Monitoring of a Synthesis Reaction

| Spot | Compound | Rf Value (Typical) | Observation |

| 1 | Starting Material A | 0.80 | Spot diminishes over time |

| 2 | Starting Material B | 0.25 | Spot diminishes over time |

| 3 | Reaction Co-spot | 0.25, 0.55, 0.80 | Shows all components |

| 4 | Product: this compound | 0.55 | Spot appears and intensifies |

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity and performing quantitative analysis of this compound and its derivatives. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to elute the components. researchgate.netnih.gov The strong UV absorbance of the benzoate portion of the molecule allows for sensitive detection using a UV detector, commonly set at or near 254 nm. researchgate.net

The method can be validated for linearity, accuracy, and precision to ensure reliable quantification. jocpr.com For trace analysis, derivatization techniques can be employed, although the inherent chromophore in the target molecule often makes this unnecessary. jocpr.comjocpr.com

Table 3: Typical RP-HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition | Purpose |

| Column | C18 (Reversed-Phase), 5 µm, 4.6 x 150 mm | Stationary phase for separation based on polarity. nih.gov |

| Mobile Phase | A: 0.1% TFA in WaterB: Acetonitrile | Eluent system; gradient from A to B separates compounds. nih.gov |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency. researchgate.net |

| Detection | UV at 254 nm | Quantifies the compound based on UV absorbance. researchgate.net |

| Column Temp. | 25 °C - 30 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Standardized volume for quantitative analysis. |

Computational and Theoretical Investigations of Methyl 4 Piperazin 2 Yl Benzoate and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. mdpi.com It is particularly effective for predicting molecular properties such as optimized geometry, vibrational frequencies, and electronic energies. In the context of drug discovery and materials science, DFT is instrumental in modeling reaction mechanisms and predicting the outcomes of chemical transformations.

For a compound like Methyl 4-(piperazin-2-yl)benzoate, DFT calculations would typically be employed to:

Determine the most stable three-dimensional conformation of the molecule.

Calculate the distribution of electron density and identify atomic charges, which can indicate sites prone to nucleophilic or electrophilic attack.

Predict spectroscopic properties, such as NMR and IR spectra, to aid in experimental characterization.

While specific DFT studies on this compound are not publicly documented, numerous studies on related arylpiperazine derivatives demonstrate the utility of this method in understanding their chemical behavior and potential biological activity. tandfonline.comnih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.

For this compound, FMO analysis would reveal:

The regions of the molecule where the HOMO and LUMO are localized, indicating the most probable sites for electron donation and acceptance.

The HOMO-LUMO energy gap, which would provide a quantitative measure of its reactivity. This information is valuable for predicting how the molecule might interact with biological targets or other chemical reagents.

Although specific HOMO-LUMO data for this compound is not available in the literature, FMO analysis is a standard component of computational studies on a wide range of organic molecules. researchgate.net

Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamic behavior of molecules, which is crucial for understanding their interactions with biological systems.

A conformational analysis of this compound would be essential to:

Identify the different low-energy shapes (conformers) the molecule can adopt in solution.

Understand the flexibility of the piperazine (B1678402) ring and its substituents.

Determine how the molecule's shape might change upon interaction with a biological target, such as a protein receptor.

While specific MD simulation results for this compound are not published, studies on other piperazine-containing molecules highlight the importance of conformational flexibility for their biological activity. mdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of modern drug discovery. SAR qualitatively describes how the chemical structure of a compound influences its biological activity. QSAR, on the other hand, aims to establish a mathematical relationship between the chemical structure and biological activity. nih.gov

For a series of derivatives of this compound, a QSAR study would involve:

Synthesizing and testing a range of analogs with modifications to the piperazine ring, the benzoate (B1203000) moiety, or both.

Calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) for each analog.

Developing a statistical model that correlates these descriptors with the observed biological activity.

Such models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent and selective molecules. While a specific QSAR model for this compound derivatives is not available, the principles of QSAR are widely applied to arylpiperazine compounds in various therapeutic areas. nih.govnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid. This method is extensively used in drug design to understand and predict how a potential drug molecule might interact with its biological target at the atomic level.

For this compound, molecular docking simulations could be used to:

Identify potential biological targets by screening against a library of protein structures.

Predict the binding mode and affinity of the compound within the active site of a specific target.

Elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Although docking studies specifically featuring this compound are not found in the public scientific literature, molecular docking is a routine procedure in the study of arylpiperazine derivatives to rationalize their biological activities and to guide the development of new therapeutic agents. nih.govnih.gov

Academic Research Applications and Mechanistic Biological Inquiry Non Clinical Focus

Fundamental Studies in Chemical Biology

The piperazine (B1678402) scaffold is a recurring feature in molecules designed for fundamental studies in chemical biology, particularly in the exploration of molecular interactions and enzymatic processes.

The piperazine core is integral to the design of ligands for studying receptor-ligand binding mechanisms. Its ability to be substituted at its nitrogen atoms allows for the systematic modification of a ligand's steric and electronic properties, providing insights into the specific interactions that govern binding affinity and selectivity. For instance, derivatives of piperazine have been synthesized to probe the binding pockets of various receptors, including G-protein coupled receptors (GPCRs) and ion channels.

In the context of GPCRs, such as histamine (B1213489) and sigma receptors, piperazine derivatives have been instrumental. Studies on dual-acting antagonists for the histamine H3 and sigma-1 receptors have utilized the piperazine core to understand the structural requirements for binding to these distinct targets. acs.orgnih.gov By comparing piperazine-containing compounds with their piperidine (B6355638) analogs, researchers can dissect the role of the additional nitrogen atom and the protonation state at physiological pH in receptor affinity. acs.orgnih.gov

Furthermore, the development of radiolabeled ligands incorporating a piperazine moiety allows for quantitative binding assays. nih.gov These studies are crucial for determining key binding parameters like the dissociation constant (Kd) and the maximum number of binding sites (Bmax), which are fundamental to characterizing a receptor and its interaction with a ligand. nih.gov The design of novel antagonists for the N-methyl-D-aspartate (NMDA) receptor has also incorporated piperazine-like structures, highlighting the scaffold's versatility in targeting different receptor types. nih.gov

Piperazine-containing molecules are frequently employed as inhibitors to study the kinetics of various enzymes. The piperazine scaffold can act as a linker or a key interacting group within the active site of an enzyme. The study of enzyme inhibition kinetics, including determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), provides valuable information about an enzyme's mechanism of action and the potential for therapeutic intervention. youtube.com

For example, piperazine derivatives have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. researchgate.net Kinetic analysis of these inhibitors helps to elucidate how they interact with the enzyme, whether by binding to the free enzyme or the enzyme-substrate complex. researchgate.net Such studies are foundational for understanding metabolic pathways at a molecular level.

The table below summarizes the inhibitory activities of selected piperazine derivatives against various enzymes, as reported in non-clinical, laboratory-based studies.

| Compound Class | Target Enzyme | Inhibition Data (IC50/Ki) | Reference |

| Piperazine-triazole derivatives | Tyrosinase | IC50: 30.7 ± 0.2 µM (Compound 10b) | researchgate.net |

| Ki: 9.54 µM (Compound 10b) | researchgate.net | ||

| Piperazine hydroxamates | Histone Deacetylase 8 (HDAC8) | IC50: 33.67 µM (Compound 5c) | nih.gov |

| 1-Benzhydryl-piperazine derivatives | Histone Deacetylase 6 (HDAC6) | Nanomolar IC50 values | nih.gov |

This table is for illustrative purposes and showcases the utility of piperazine derivatives in enzyme inhibition studies. The specific compounds are structurally more complex than methyl 4-(piperazin-2-yl)benzoate but share the core piperazine motif.

Role as Key Intermediates in Advanced Organic Synthesis

The this compound structure serves as a valuable intermediate in the multi-step synthesis of more complex molecules with specific biological activities. The piperazine ring offers two points for chemical modification, allowing for the construction of diverse molecular architectures. nih.gov A common synthetic strategy involves the initial reaction at one of the nitrogen atoms of the piperazine, followed by further elaboration at the second nitrogen.

For example, in the synthesis of kinase inhibitors, a piperazine-containing fragment is often coupled with other heterocyclic systems. core.ac.ukresearchgate.netjournals.co.za The synthesis of anthranilic acid-derived kinase inhibitors has utilized piperazine as a key building block to link different aromatic moieties. core.ac.ukresearchgate.netjournals.co.za Similarly, the preparation of potent histone deacetylase (HDAC) inhibitors often involves the use of a piperazine scaffold to connect a zinc-binding group with a surface recognition "cap" group. nih.gov The synthetic accessibility and versatility of piperazine intermediates are thus crucial for the discovery of new bioactive compounds. nih.gov

Investigations into Specific Biological Activities (Laboratory-based Studies)

The piperazine scaffold is a privileged structure in medicinal chemistry, and as such, derivatives of this compound are subjects of intense investigation for a variety of biological activities in a laboratory setting. nih.govmdpi.comcsic.es

Piperazine derivatives are widely explored for their potential as anticancer agents, with research focusing on their ability to target key enzymes involved in cancer cell proliferation and survival, such as kinases and histone deacetylases (HDACs). nih.govmdpi.comcsic.esmdpi.comnih.gov

In the realm of kinase inhibition, piperazine-containing compounds have been designed to target a range of kinases, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and others. core.ac.ukresearchgate.netjournals.co.zanih.govnih.govresearchgate.net For instance, 3-(piperazinylmethyl)benzofuran derivatives have been identified as novel type II CDK2 inhibitors. nih.govresearchgate.net The piperazine moiety in these molecules often plays a crucial role in orienting the inhibitor within the ATP-binding pocket of the kinase.

The inhibition of HDACs is another promising strategy in anticancer research, and numerous piperazine-based HDAC inhibitors have been developed. nih.govnih.gov These compounds typically feature a piperazine ring as a linker. For example, 1-benzhydryl-piperazine derivatives have been shown to be potent HDAC inhibitors, with some exhibiting selectivity for specific HDAC isoforms. nih.gov

The table below presents the in vitro anticancer activity of selected piperazine derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | Activity (GI50/IC50) | Reference |

| Piperazine hydroxamates | NCIH460 | GI50: 9.33 ± 1.3 µM (Compound 5c) | nih.gov |

| HCT116 | - | nih.gov | |

| U251 | - | nih.gov | |

| HL60 | IC50: 0.6 µM (Compound 5c) | nih.gov | |

| Vindoline-piperazine conjugates | MDA-MB-468 (Breast) | GI50: 1.00 µM (Compound 23) | nih.gov |

| HOP-92 (Lung) | GI50: 1.35 µM (Compound 25) | nih.gov | |

| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives | MCF7 (Breast) | IC50 values in the range of 0.31–120.52 µM | csic.es |

| 3-(Piperazinylmethyl)benzofuran derivatives | CDK2 | IC50: 40.91 nM (Compound 9h) | nih.gov |

This table highlights the anticancer potential of various piperazine-containing compounds in laboratory studies.

The piperazine nucleus is also a key component in compounds investigated for their anti-inflammatory properties. nih.govresearchgate.netnih.govikprress.org Research in this area focuses on elucidating the mechanisms by which these compounds modulate inflammatory pathways. For example, piperazine derivatives have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in cellular and animal models of inflammation. nih.gov

One such derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), has demonstrated anti-inflammatory effects in formalin-induced pain and carrageenan-induced pleurisy models. nih.gov Studies with another derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), have shown a reduction in cell migration and myeloperoxidase activity, key events in the inflammatory response. nih.gov These investigations, while not clinical, provide crucial insights into the potential of the piperazine scaffold for modulating inflammatory signaling.

Antimicrobial Action Mechanisms

The precise antimicrobial action mechanisms of this compound are not extensively detailed in dedicated studies. However, research into structurally related compounds, particularly those containing pyrazine (B50134) and chalcone (B49325) scaffolds, provides insight into potential mechanisms. Chalcones, which are 1,3-diphenylprop-2-en-1-ones, and their pyrazine analogues have demonstrated a wide range of biological activities, including anti-infective properties. nih.gov The antimicrobial effects of chalcone derivatives are often attributed to the presence of a reactive α,β-unsaturated keto group. sphinxsai.com

Derivatives synthesized from chalcones, such as pyrazolines, have also shown significant antimicrobial activity. sphinxsai.comrjptonline.org The synthesis of these compounds often involves the Claisen-Schmidt condensation to form the initial chalcone, followed by cyclization reactions. researchgate.netresearchgate.net For instance, pyrazoline derivatives are prepared by reacting chalcones with hydrazine (B178648) hydrate. rjptonline.org The antimicrobial potency of these related compounds has been evaluated against various fungal and bacterial strains, including Candida glabrata, Trichophyton interdigitale, Staphylococcus sp., and several Mycobacterium species. nih.gov In some cases, the minimum inhibitory concentrations (MICs) of these derivatives were comparable to standard drugs like isoniazid. nih.gov The introduction of electron-withdrawing groups, such as halogens, into the structure of pyrazine-based chalcones has been shown to enhance their antimicrobial effects. nih.gov

Modulation of Cellular Pathways (e.g., Methyl Modifying Enzymes, Adenosine (B11128) Receptors)

While direct research on the interaction of this compound with methyl modifying enzymes is not prominent in the available literature, its core piperazine structure is relevant in the context of adenosine receptor modulation. Adenosine receptors, particularly the A₁ subtype, are subject to allosteric modulation by various small molecules, a process that can fine-tune receptor activity with greater tissue and disease specificity. nih.gov

Extracellular adenosine levels are tightly regulated under normal physiological conditions but can increase dramatically in response to cellular stress, hypoxia, or inflammation. nih.gov This localized increase makes adenosine receptors a prime target for therapeutic intervention. Positive allosteric modulators (PAMs) can enhance the receptor's response to endogenous adenosine, primarily acting at sites of injury and avoiding systemic side effects. nih.gov Numerous heterocyclic compounds, including those with thiophene (B33073) and piperazine moieties, have been investigated as allosteric enhancers for the A₁ adenosine receptor. nih.gov Although this compound is not specifically named as a modulator, its piperazine ring is a common feature in molecules designed to interact with such receptors.

Local Anesthetic Mechanism Research

The potential for this compound to function as a local anesthetic can be understood through the established mechanism of this drug class. Local anesthetics work by reversibly blocking nerve impulse conduction. medscape.com This is achieved by inhibiting the influx of sodium ions through voltage-gated sodium channels in the nerve cell membrane. medscape.comnih.gov When these channels are blocked, the nerve cannot depolarize, and the action potential required to transmit a pain signal is halted. medscape.com

The chemical structure of a typical local anesthetic consists of three parts: a lipophilic aromatic ring, an intermediate ester or amide chain, and a hydrophilic terminal amine. nih.gov this compound possesses these key structural features:

Aromatic Ring : The benzoate (B1203000) portion of the molecule provides the necessary lipophilicity, which allows the compound to diffuse through the lipid-rich nerve sheath and membrane. nih.gov

Intermediate Chain : The ester linkage connects the aromatic ring to the piperazine ring.

Terminal Amine : The piperazine ring serves as the hydrophilic amine portion, which can exist in a charged (quaternary) or uncharged (tertiary) form, influencing its water solubility and interaction with the sodium channel from within the axoplasm. nih.gov

The potency of a local anesthetic is directly related to its lipid solubility, while its duration of action is linked to how strongly it binds to the protein of the sodium channel. medscape.comnih.gov

Applications in Material Science and Corrosion Science

Organic compounds containing heteroatoms like nitrogen and oxygen, such as this compound, are recognized for their potential as corrosion inhibitors for metals in acidic environments. sciencepg.com These molecules function by forming a protective film on the metal's surface, which insulates it from the corrosive medium. youtube.com

Adsorption Mechanisms on Metal Surfaces

The protective action of such inhibitors is initiated by their adsorption onto the metal surface. Research on a structurally similar compound, Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)benzoate (M-41HBI-2MTMB), shows that the inhibitor molecules adsorb spontaneously onto an aluminum surface. sciencepg.com The adsorption process for this related compound was found to follow the Villamil model, which is a modified Langmuir isotherm. sciencepg.com Thermodynamic parameters, such as the Gibbs free energy of adsorption, suggest a mixed-type adsorption mechanism, indicating that both physical (electrostatic) and chemical (covalent) interactions are involved, with a predominance of physisorption. sciencepg.com The nitrogen and oxygen atoms in the inhibitor's structure act as the primary centers for adsorption.

Inhibition Efficiency Studies

The effectiveness of these compounds as corrosion inhibitors is quantified by their inhibition efficiency. For the related inhibitor M-41HBI-2MTMB, studies showed that the inhibition efficiency increased with higher concentrations of the compound. sciencepg.com In a 1 M nitric acid solution, a maximum efficiency of 98.5% was achieved at a concentration of 5.10⁻³ M at a temperature of 298 K. sciencepg.com Even at higher temperatures, the inhibitor maintained significant protection, with an efficiency of 74.3% at the same concentration, demonstrating its effectiveness across a range of conditions. sciencepg.com

Table 1: Corrosion Inhibition Data for a Structurally Related Compound (M-41HBI-2MTMB) on Aluminum in 1M HNO₃

| Concentration (M) | Temperature (K) | Inhibition Efficiency (%) |

| 5 x 10⁻³ | 298 | 98.5 |

| 5 x 10⁻³ | 328 | 74.3 |

Data sourced from a study on Methyl 4-(((1-H benzo[d]imidazol-2-yl) methyl)thio)methyl)benzoate. sciencepg.com

Advancements in Analytical Chemistry Methodologies

The characterization and identification of this compound and its derivatives rely on standard and advanced analytical techniques. The compound is commercially available from various suppliers, often as a hydrochloride salt, with specific stereoisomers like the (S)-enantiomer also being synthesized. sigmaaldrich.combldpharm.com

Key analytical data used for its identification include:

CAS Number : 1391547-09-3 for the (S)-hydrochloride salt. sigmaaldrich.com

Molecular Formula : C₁₃H₁₈ClNO₂ for the hydrochloride salt. sigmaaldrich.com

Molecular Weight : 255.74 g/mol for the hydrochloride salt. sigmaaldrich.com

Modern analytical methods provide deeper structural and physicochemical insights. Predicted data from computational models are also available.

Table 2: Selected Analytical and Computed Properties for this compound

| Property | Value / Method | Reference |

| IUPAC Name | methyl 4-[(2S)-2-piperidinyl]benzoate hydrochloride | sigmaaldrich.com |

| InChI Key | JHDNHEWPPXDXMA-YDALLXLXSA-N | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Topological Polar Surface Area | 41.6 Ų (for free base) | nih.gov |

| Predicted Collision Cross Section | [M+H]⁺: 155.1 Ų (for a related isomer) | uni.lu |

Furthermore, advancements in synthetic chemistry, such as the use of Diethylaminosulfur trifluoride (DAST) for amide bond formation, facilitate the creation of derivatives for further study. acs.org The purity and structure of such synthesized compounds are typically confirmed using techniques like Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). ambeed.com

Development of Presumptive Detection Assays for Piperazine Analogues

The development of simple, rapid, and selective field tests for the presumptive identification of illicit substances is a critical need for law enforcement and forensic analysis. For piperazine analogues, which have been marketed as "legal ecstasy," research has led to the creation of colorimetric spot tests. researchgate.netrsc.orgunodc.org

One significant development in this area is a chemical spot test that utilizes the spectrophotometric reagent, sodium 1,2-naphthoquinone-4-sulphonate (NQS). researchgate.netrsc.orgscispace.com This reagent reacts with the secondary amine group, a common structural feature in many piperazine analogues such as 1-benzylpiperazine (B3395278) (BZP), to produce a distinct color change. rsc.org

Research Findings on NQS Spot Test

Primary testing has shown that NQS reacts almost instantly with representative piperazine analogues at room temperature, forming an intense, bright orange-red colored complex. researchgate.netrsc.org The variables affecting this colorimetric reaction have been optimized for use in the field. scispace.com

Validation studies have demonstrated that the characteristic orange-red color change is unique to the piperazine class of compounds at room temperature. researchgate.netrsc.org The test shows a high degree of selectivity, as the presence of common cutting agents like glucose and caffeine (B1668208) does not affect the result in test samples with as low as 5% purity. researchgate.netrsc.org Furthermore, the test is not influenced by the presence of other drugs such as MDMA (N-methyl-3,4-methylenedioxyamphetamine). researchgate.netrsc.org

The operational limit of detection for this NQS-based assay has been determined to be 40 µg. researchgate.netrsc.org However, the stability of the NQS reagent is limited; it must be stored in a refrigerated environment and used within one week for reliable results. researchgate.netrsc.org The test has been shown to have excellent repeatability. rsc.org

The table below summarizes the results of the NQS spot test with various piperazine analogues and other substances.

| Analyte | Observed Color with NQS Reagent |

| 1-Benzylpiperazine (BZP) HCl | Intense Orange-Red |

| Ephedrine HCl | Pale, Light Yellow |

| 4-Methoxymethcathinone (4-MMC) HCl | Pale, Light Yellow |

| Reagent Blank | Pale, Light Yellow |

| Data derived from studies on the NQS spot test for piperazine analogues. An intense orange-red color is indicative of the presence of a piperazine-type structure. scispace.com |

It is important to reiterate that while this research provides a validated method for the presumptive detection of piperazine analogues, it does not involve the use of this compound. No studies were found that describe the application of this compound in this specific context.

Intellectual Property and Patent Landscape Analysis

Review of Patented Synthetic Routes and Chemical Space

The synthesis of piperazine-containing compounds is a well-established field in medicinal chemistry, driven by the frequent appearance of the piperazine (B1678402) moiety in a wide array of approved drugs. mdpi.com Patented synthetic routes often focus on creating diverse libraries of compounds for screening purposes or on developing efficient, scalable processes for the synthesis of a specific active pharmaceutical ingredient (API) or its intermediates.

While patents specifically detailing the synthesis of Methyl 4-(piperazin-2-yl)benzoate are not prominently disclosed in public databases, the general strategies for constructing such molecules can be inferred from patents for structurally related compounds. The synthesis typically involves the coupling of a benzoic acid derivative with a suitable piperazine precursor.

One common approach involves the nucleophilic substitution reaction between a halosubstituted benzoic acid ester and piperazine. For instance, the synthesis of related structures often starts with a fluorinated or chlorinated benzoic acid derivative which reacts with N-Boc-piperazine. mdpi.com Another patented method that could be conceptually applied involves the reaction of 4-(chloromethyl)benzoic acid with N-methyl piperazine, followed by esterification. google.com Although this patent describes the synthesis of a related compound, the core strategy of coupling a benzyl (B1604629) halide with a piperazine nitrogen is a recurring theme.

The chemical space around this compound is populated with numerous patented piperazine derivatives. These patents often claim broad Markush structures, covering a wide range of substituents on both the piperazine and the benzoate (B1203000) rings. For example, patents exist for novel piperazine derivatives as inhibitors of stearoyl-CoA desaturase, where the piperazine core is linked to various aryl and heteroaryl groups. google.com Similarly, piperazinyl ureas have been patented as modulators of fatty acid amide hydrolase. google.com The synthesis of such compounds often involves multi-step sequences, including protection/deprotection steps for the piperazine nitrogens, acylation, and substitution reactions. mdpi.comgoogle.com

A review of the patent literature indicates that significant effort has been invested in the synthesis of enantiomerically pure piperazine derivatives, which are valuable intermediates for pharmaceutically active compounds. google.com This suggests that the synthesis of specific stereoisomers of this compound, such as the (R)- or (S)-enantiomer, would be of particular interest from an intellectual property perspective.

Table 1: Representative Patented Synthetic Strategies for Piperazine Derivatives

| Patent/Reference | Starting Materials | Key Reaction Type | Resulting Structure Class |

|---|---|---|---|

| CN103382191A | 4-(Chloromethyl)benzoic acid, N-methyl piperazine | Nucleophilic Substitution | 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid google.com |

| CN116120261B | 3-(Bromomethyl) methyl benzoate, Piperazine | Nucleophilic Substitution, Sulfonylation | 3-[(4-Sulfapiperazin-1-yl)methyl]benzoic acid derivatives google.com |

| MDPI, Molecules2024 , 29(6), 1268 | N-Boc-piperazine, Ethyl 2-chloropyrimidine-5-carboxylate | Nucleophilic Aromatic Substitution (SNAr) | Piperazinyl-pyrimidine derivatives mdpi.com |

This table presents generalized strategies from patents for related compounds, illustrating common synthetic approaches in this chemical space.

Analysis of Patent Claims Related to Novel this compound Structures and Uses

The patent landscape for piperazine derivatives is extensive, with many patents claiming novel compositions of matter and their use in treating a variety of diseases. While claims specifically mentioning this compound are not abundant, the compound could fall within the scope of broader Markush claims in numerous patents.

Patents in this area often claim a generic structure encompassing a piperazine core with variable substituents. For example, a patent might claim a compound of the formula A-B-C, where A is a substituted phenyl ring (like the methyl benzoate portion), B is a piperazine linker, and C is another cyclic or acyclic moiety. The claims would then define the permissible substituents for each part of the molecule.

The uses claimed for such piperazine derivatives are diverse and reflect the versatility of the piperazine scaffold in drug design. Many patents are directed towards kinase inhibitors for the treatment of cancer. nih.gov Other significant therapeutic areas include central nervous system disorders, infectious diseases, and metabolic disorders. mdpi.comgoogle.comnih.gov For instance, piperazine derivatives have been patented for their activity as inhibitors of stearoyl-CoA desaturase, with potential applications in treating metabolic syndrome. google.com

It is crucial to note the importance of stereochemistry in patent claims. Patents for enantiomerically pure compounds, such as those containing a single (R)- or (S)-piperazin-2-yl moiety, can offer stronger intellectual property protection than those for a racemic mixture. google.com The novelty in such cases can reside in the unexpected therapeutic benefits of a single enantiomer.

Table 2: Examples of Patented Uses for Structurally Related Piperazine Compounds

| Patent Family | General Structure Class | Claimed Therapeutic Use/Activity | Potential Relevance |

|---|---|---|---|

| WO2009117659A1 | N-Aryl/Heteroaryl-piperazinyl-oxo-propionamides | Stearoyl-CoA desaturase inhibitors google.com | Treatment of metabolic diseases |

| US7598249B2 | Piperazinyl and piperidinyl ureas | Modulators of fatty acid amide hydrolase google.com | Neuropathic pain, inflammation, anxiety |

| KR-20050042139-A | Substituted indolinones with piperazinyl-methylcarbonyl side chains | Kinase inhibitors nih.gov | Treatment of cancer |

Strategic Considerations for Future Intellectual Property Development

Given the crowded patent landscape for piperazine derivatives, strategic planning is essential for the successful development of new intellectual property related to this compound. Several avenues for innovation remain viable.

First, developing novel and efficient synthetic routes could be a valuable source of IP. While the basic methods for forming the piperazine-benzoate linkage are known, patents could be pursued for processes that offer significant advantages, such as higher yields, lower costs, improved purity, or greener reaction conditions. google.com For example, a novel catalytic method for the asymmetric synthesis of the (R)- or (S)-enantiomer could be highly patentable.

Second, creating novel derivatives of this compound represents a classic strategy for obtaining composition of matter patents. This could involve modifications at several positions:

The second piperazine nitrogen: Acylation, alkylation, or arylation at this position could lead to new chemical entities with distinct biological activities.

The benzoate ring: Introduction of additional substituents (e.g., halogens, alkyl, or alkoxy groups) on the phenyl ring could modulate the compound's pharmacokinetic or pharmacodynamic properties.

The ester group: Conversion of the methyl ester to other esters, amides, or other functional groups could result in novel prodrugs or compounds with different metabolic profiles.

Third, identifying novel therapeutic uses for this compound or its derivatives is a powerful strategy for securing method-of-use patents. Even if the compound itself is known, the discovery of its efficacy in a new medical indication can be patented. This requires extensive biological screening against a wide range of targets. Given the known activities of related piperazine compounds, promising areas for investigation could include oncology, neurodegenerative diseases, and metabolic disorders. mdpi.comgoogle.com

Finally, a "freedom to operate" analysis is a critical strategic consideration. Before investing heavily in research and development, a thorough search of the patent literature is necessary to ensure that the planned work does not infringe on existing patents. This includes a careful analysis of broad Markush claims that might encompass this compound or its intended derivatives.

Q & A

Advanced Research Question

- Docking simulations : Software like AutoDock Vina predicts binding affinities to targets (e.g., serotonin receptors) using crystal structure data .

- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Validation involves:- In vitro binding assays (e.g., radioligand displacement).

- Thermodynamic profiling (ITC) to compare predicted vs. experimental ΔG values .

What in vivo pharmacokinetic challenges are associated with this compound, and how are they addressed in preclinical studies?

Advanced Research Question

Challenges include:

- Low bioavailability : Due to poor water solubility; addressed via nanoformulations (e.g., liposomes) .

- Rapid metabolism : Piperazine N-oxidation by CYP450 enzymes; use metabolic stabilizers (e.g., deuterated analogs) .

Preclinical studies employ:- Pharmacokinetic modeling : AUC and Cmax determination in rodent models.

- Tissue distribution assays : Radiolabeled tracers (e.g., ¹⁴C) to track compound localization .

Notes

- Evidence Sources : Cited studies focus on synthesis, crystallography, and biological applications .

- Methodological Rigor : Answers emphasize experimental design, data validation, and interdisciplinary approaches.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.